N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
Description
N'-(3,4-Dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a 3,4-dimethoxy-substituted benzylidene moiety attached to a 5-methylpyrazole core. This article compares its structural, electronic, and biological properties with analogous compounds, emphasizing substituent effects on functionality.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-11(17-16-9)14(19)18-15-8-10-4-5-12(20-2)13(7-10)21-3/h4-8H,1-3H3,(H,16,17)(H,18,19)/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANHKAUKXFNJMQ-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The compound is synthesized through the condensation reaction of 3,4-dimethoxybenzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. Characterization techniques such as NMR, FT-IR, and mass spectrometry confirm the structure of the compound, indicating the successful formation of the pyrazole framework and the methoxy substituents.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antioxidant , antidiabetic , and anticancer properties.
Antioxidant Activity
Antioxidant assays demonstrate that the compound exhibits significant free radical scavenging activity. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods reveal IC50 values comparable to standard antioxidants like ascorbic acid. The mechanism involves donation of hydrogen atoms from the methoxy groups, enhancing its ability to neutralize reactive oxygen species (ROS) .
Antidiabetic Activity
The compound shows promising results in inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it demonstrates potent inhibition of α-glucosidase and α-amylase with IC50 values of 75.62 µM and 119.3 µM respectively, compared to acarbose (IC50 = 72.58 µM) . These findings suggest its potential as a therapeutic agent for managing postprandial hyperglycemia.
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values against A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cells indicate significant antiproliferative activity. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .
Case Studies
Case Study 1: Antidiabetic Evaluation
In a study assessing the antidiabetic potential of various pyrazole derivatives, this compound was noted for its superior enzyme inhibition properties. The study utilized both in vitro assays and molecular docking to elucidate binding affinities with α-glucosidase .
Case Study 2: Cytotoxicity Assessment
A comparative analysis involving several pyrazole derivatives showed that this compound had one of the lowest IC50 values against HepG2 cells among tested analogs. This suggests a structure-activity relationship where the methoxy groups enhance cytotoxicity through increased lipophilicity and better membrane penetration .
Research Findings Summary
| Biological Activity | IC50 Values | Comparison |
|---|---|---|
| Antioxidant (DPPH) | Not specified | Comparable to ascorbic acid |
| Antidiabetic (α-glucosidase) | 75.62 µM | Similar to acarbose (72.58 µM) |
| Anticancer (A431 cells) | Not specified | Significant compared to controls |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Structural Features
Key Observations :
- Electron-donating groups (e.g., OCH₃) enhance planarity and π-conjugation, favoring intermolecular hydrogen bonds.
- Bulky substituents (e.g., Cl) introduce steric distortion, reducing crystallinity .
Electronic Properties and DFT Analysis
Table 2: DFT-Derived Electronic Parameters (B3LYP/6-311G**)
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
